1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine
Description
1-(2-Chloro-5-nitrobenzoyl)-4-phenylpiperazine (Chemical formula: C₁₇H₁₅ClN₄O₃; CAS RN: 329939-96-0) is a phenylpiperazine derivative characterized by a benzoyl group substituted with chlorine (Cl) at position 2 and nitro (NO₂) at position 5, linked to a 4-phenylpiperazine moiety .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-7-6-14(21(23)24)12-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIASWCDSANIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-phenylpiperazine. The process begins with the preparation of 2-chloro-5-nitrobenzoic acid through nitration of o-chlorobenzoic acid, followed by alkali dissolution and acid precipitation . The resulting 2-chloro-5-nitrobenzoic acid is then reacted with 4-phenylpiperazine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, alkali dissolution, acid precipitation, and subsequent reaction with 4-phenylpiperazine .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted piperazines, and other modified compounds.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-5-nitrobenzoyl)-4-phenylpiperazine has been investigated for its potential as an inhibitor of various biological targets, particularly in the context of viral infections and cancer therapy:
- Antiviral Activity : The compound has shown promise as an inhibitor of Hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. Studies indicate that derivatives of this compound can exhibit submicromolar inhibition, making them candidates for further development in antiviral therapies .
- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Its interaction with histone deacetylases (HDACs) suggests potential applications in epigenetic therapy for cancer treatment .
Enzyme Inhibition
The compound acts as a potent enzyme inhibitor, targeting several key enzymes involved in metabolic processes:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression profiles, potentially reversing aberrant cellular behaviors associated with cancer .
- Xanthine Oxidase : This enzyme is involved in the production of reactive oxygen species. Inhibitors like this compound may provide therapeutic benefits in conditions characterized by oxidative stress .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly through its effects on glycine transporters:
- GlyT1 Inhibition : The compound has been noted for its potential to inhibit glycine transporters, which are implicated in neurotransmission and could be relevant for treating disorders such as schizophrenia .
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The benzoyl group in the target compound provides a rigid aromatic structure, while pyridine (in ) or sulfonyl (in NSPP ) linkages alter electronic properties and steric bulk.
- Synthetic Routes: Alkylation and reductive amination are common strategies.
Table 2: Bioactivity Comparison
Key Observations:
- Neuroprotection : NSPP’s sulfonyl group enhances blood-brain barrier penetration, enabling hedgehog pathway activation . The target compound’s benzoyl group may limit CNS access due to higher hydrophobicity.
- Receptor Selectivity : The carbonyl group in the benzoyl moiety (target compound) is critical for receptor binding, as removal reduces D3 affinity by >100-fold in amine-linked analogs .
- Anticancer Activity : Pyridine-based analogs () show direct cytotoxicity, while the target compound’s nitro/chloro substituents may enhance DNA intercalation or kinase inhibition.
Structure-Activity Relationship (SAR) Insights
Aromatic Substituents :
- Nitro Position : Para-nitro (NSPP ) vs. meta-nitro (e.g., 1-(3-nitrophenyl)-4-phenylpiperazine ) alters electronic distribution and target engagement.
- Chloro vs. Sulfonyl : Chloro (electron-withdrawing) in the target compound may enhance stability, whereas sulfonyl (NSPP) improves solubility and bioavailability.
Linker Flexibility :
- Rigid benzoyl (target) vs. flexible sulfonyl (NSPP) or benzyl () groups influence conformational freedom and receptor fit.
Piperazine Modifications :
- 4-Phenylpiperazine is a common pharmacophore for CNS targets, but substituents (e.g., indole in ) tune selectivity for kinases or GPCRs.
Biological Activity
1-(2-Chloro-5-nitrobenzoyl)-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with 2-chloro-5-nitrobenzoyl chloride. The reaction conditions often include the use of organic solvents like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL, showcasing its potential as an antibacterial agent.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range. The selectivity index indicates a favorable therapeutic window compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 0.8 | 12 |
| A549 | 1.2 | 10 |
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell proliferation and survival, including histone deacetylases (HDACs) and various kinases .
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis .
Case Study 1: Antibacterial Efficacy
In a clinical study assessing the efficacy of this compound against resistant bacterial strains, it was found to significantly reduce bacterial load in infected models, suggesting its potential for treating drug-resistant infections.
Case Study 2: Cancer Treatment
A recent trial investigated the use of this compound in combination with standard chemotherapy agents for non-small cell lung cancer (NSCLC). Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, highlighting its role as a potential adjuvant therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine, and how can reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 4-phenylpiperazine with 2-chloro-5-nitrobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., -diisopropylethylamine). Catalyst systems like CuSO₄·5H₂O and sodium ascorbate (used in click chemistry for analogous triazole derivatives) may enhance regioselectivity .
- Optimization : Yield improvements (~50–70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of reactants), reaction time (2–6 hours), and purification via silica gel chromatography (ethyl acetate/hexane mixtures). Monitoring via TLC with 1:2 hexane/ethyl acetate ensures reaction completion .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H NMR : Key signals include aromatic protons (δ 7.3–8.1 ppm for nitro and chloro substituents) and piperazine methylene protons (δ 2.4–3.5 ppm, split due to coupling) .
- Elemental Analysis : Confirms purity (>98%) and molecular formula (e.g., C₁₇H₁₅ClN₃O₃). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 344.1) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (Category 2A). Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?
- Methodology : Dock the compound into target proteins (e.g., dopamine D3 receptors or carbonic anhydrase isoforms) using software like AutoDock Vina. Focus on key interactions:
- Nitro group hydrogen bonding with active-site residues (e.g., Thr199 in hCA II).
- Piperazine ring π-stacking with aromatic residues (e.g., Phe330 in D3 receptors) .
- Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental IC₅₀ values to refine ligand-receptor models .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacterial inhibition) may arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardize protocols:
- Use CLSI guidelines for MIC determination.
- Validate cytotoxicity via parallel MTT assays on mammalian cell lines (e.g., HEK-293) to exclude false positives .
Q. What strategies improve metabolic stability and pharmacokinetic properties of this compound?
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., nitro reduction or piperazine oxidation). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow CYP450-mediated degradation .
- Solubility Enhancement : Formulate with co-solvents (e.g., PEG-400) or prepare hydrochloride salts (log P reduction from 3.2 to 1.8) .
Q. How can QSAR models predict the bioactivity of novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
